molecular formula C10H12N2O2 B103799 Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- CAS No. 18188-68-6

Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-

Cat. No. B103799
CAS RN: 18188-68-6
M. Wt: 192.21 g/mol
InChI Key: RFMKTEVOKJTKOQ-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. It also exhibits potent antioxidant activity, which can protect cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has several advantages for laboratory experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. However, it also has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research on Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-. One potential direction is to investigate its potential applications in the treatment of various inflammatory and neurodegenerative diseases. Another direction is to explore its potential as a natural antioxidant supplement. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its synthesis method for improved yield and purity.
Conclusion:
Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its various applications.

Synthesis Methods

Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can be synthesized through a multi-step process involving the reaction of 4-methylaminobenzaldehyde with malonic acid followed by decarboxylation and cyclization. The final product is obtained through purification and recrystallization.

Scientific Research Applications

Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit significant anti-inflammatory, antioxidant, and neuroprotective properties.

properties

CAS RN

18188-68-6

Product Name

Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[4-(methylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide

InChI

InChI=1S/C10H12N2O2/c1-7(13)12-8-3-5-9(11-2)10(14)6-4-8/h3-6H,1-2H3,(H,11,14)(H,12,13)

InChI Key

RFMKTEVOKJTKOQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C(=O)C=C1)NC

Canonical SMILES

CC(=O)NC1=CC=C(C(=O)C=C1)NC

Other CAS RN

18188-68-6

Origin of Product

United States

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